molecular formula C16H17NO3S2 B2654617 (Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate CAS No. 265098-71-3

(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

Cat. No. B2654617
CAS RN: 265098-71-3
M. Wt: 335.44
InChI Key: UHHKFYCVEJSSAX-RAXLEYEMSA-N
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Description

“(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate” is a derivative of rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .


Synthesis Analysis

Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde with rhodanine-3-acetic acid, in the presence of ammonium acetate . Acetic acid was used as the solvent, and the reaction mixtures were heated at reflux during the syntheses for four hours .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation reaction . This reaction involves the appropriate aldehyde with rhodanine-3-acetic acid, in the presence of ammonium acetate .


Physical And Chemical Properties Analysis

These compounds have high thermal stability, demonstrated above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound and its derivatives have been tested as fluorescent probes for bioimaging . They have been successfully used as fluorescent dyes of fixed cells of mammalian origin .

Aldose Reductase Inhibitors

Aldose reductase is an enzyme involved in glucose metabolism, and inhibitors of this enzyme can be used in the treatment of complications of diabetes . This compound has been tested as a potential aldose reductase inhibitor .

Antibacterial Activity

This compound has demonstrated antibacterial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs .

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity . This suggests that it could be used in the treatment of fungal infections .

Anticancer Activity

This compound has shown anticancer activity, making it a potential candidate for the development of new anticancer drugs .

Physicochemical Properties

The physicochemical properties of this compound have been extensively studied. For example, it has been found that a slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds under consideration .

Thermal Stability

This compound has demonstrated high thermal stability above 240 °C . This property could be useful in various industrial applications .

Synthesis

This compound can be synthesized by Knoevenagel condensation involving the reaction of the appropriate aldehyde with rhodanine-3-acetic acid . The yields from this reaction are good, ranging from 54% to 71% .

Future Directions

The retrieved papers suggest that a slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds . Therefore, future research could explore the impact of different substituents on the biological properties of these compounds. Additionally, the possibility of using these derivatives for fluorescence bioimaging was checked, and some compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin . This suggests potential future directions in bioimaging applications.

properties

IUPAC Name

butyl 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c1-2-3-9-20-14(18)11-17-15(19)13(22-16(17)21)10-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHKFYCVEJSSAX-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-butyl 2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetate

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